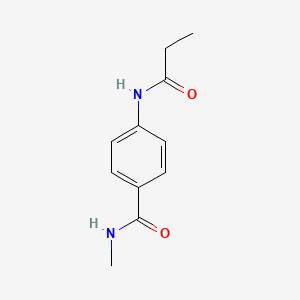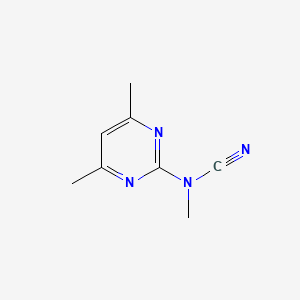![molecular formula C20H18ClN3O3 B5865346 N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)
N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as "ACPA" and belongs to the class of oxadiazole derivatives.
Mécanisme D'action
The mechanism of action of N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not well understood. However, it is believed to act on the central nervous system by inhibiting the release of certain neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, ACPA has been found to reduce inflammation and pain. It has also been shown to have anticonvulsant effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its potential pharmacological activities and its ease of synthesis. However, the limitations include its unknown mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the research on N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One direction is to investigate its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential agricultural applications as a pesticide or herbicide. Additionally, further research is needed to understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 2-chlorophenol with allyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine to obtain the final product.
Applications De Recherche Scientifique
N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, ACPA has been investigated for its pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-12-24(19(25)14-26-17-11-7-6-10-16(17)21)13-18-22-20(23-27-18)15-8-4-3-5-9-15/h2-11H,1,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMINUKGDQBGGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-ethyl-7-(2-furyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5865280.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5865299.png)

![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)


![N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865335.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)